molecular formula C16H26N2O4S B10878318 1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine

1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B10878318
M. Wt: 342.5 g/mol
InChI Key: FJWAPFLUUMIJKY-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-ethoxy-3-methoxybenzyl group and an ethylsulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine can be synthesized through a multi-step process involving the following key steps:

    Formation of 4-ethoxy-3-methoxybenzyl chloride: This intermediate can be prepared by reacting 4-ethoxy-3-methoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    N-alkylation of piperazine: The 4-ethoxy-3-methoxybenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate (K₂CO₃) to form 1-(4-ethoxy-3-methoxybenzyl)piperazine.

    Sulfonylation: The final step involves the reaction of 1-(4-ethoxy-3-methoxybenzyl)piperazine with ethylsulfonyl chloride (C₂H₅SO₂Cl) in the presence of a base such as triethylamine (NEt₃) to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the ethylsulfonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding thiol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: New benzyl derivatives

Scientific Research Applications

1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used as a tool compound to study the effects of piperazine derivatives on biological systems, including enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.

    DNA Interaction: Interacting with DNA, leading to changes in gene expression and cellular proliferation.

Comparison with Similar Compounds

1-(4-Ethoxy-3-methoxybenzyl)-4-(ethylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Methoxybenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group and a methylsulfonyl group instead of an ethylsulfonyl group.

    1-(4-Ethoxybenzyl)-4-(ethylsulfonyl)piperazine: Similar structure but without the methoxy group.

    1-(4-Ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness: this compound is unique due to the presence of both ethoxy and methoxy groups on the benzyl ring, as well as the ethylsulfonyl group on the piperazine ring. These structural features contribute to its distinct chemical and pharmacological properties.

Properties

Molecular Formula

C16H26N2O4S

Molecular Weight

342.5 g/mol

IUPAC Name

1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C16H26N2O4S/c1-4-22-15-7-6-14(12-16(15)21-3)13-17-8-10-18(11-9-17)23(19,20)5-2/h6-7,12H,4-5,8-11,13H2,1-3H3

InChI Key

FJWAPFLUUMIJKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC)OC

Origin of Product

United States

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